3-Bromo-1,6-naphthyridin-4-ol chemical properties
3-Bromo-1,6-naphthyridin-4-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-1,6-naphthyridin-4-ol
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-1,6-naphthyridin-4-ol (CAS No: 53454-32-3). As a substituted heterocycle, this compound belongs to the 1,6-naphthyridine family, a class of molecules recognized as a "privileged scaffold" in medicinal chemistry.[1][2] The presence of a bromine atom at the 3-position and a hydroxyl group at the 4-position imparts significant synthetic versatility, making it a valuable building block for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its molecular characteristics, a plausible synthetic route, spectroscopic signatures, and key chemical transformations that are pivotal for its application in creating diverse chemical libraries.
The 1,6-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry
Naphthyridines are bicyclic heterocyclic compounds consisting of two fused pyridine rings, also known as diazanaphthalenes.[2][3] There are six possible isomers based on the arrangement of the two nitrogen atoms, with the 1,6-naphthyridine core being of significant interest.[3]
The 1,6-naphthyridine scaffold is prevalent in numerous biologically active molecules and natural products. Its rigid, planar structure provides a well-defined three-dimensional geometry for interaction with biological targets, while the nitrogen atoms act as hydrogen bond acceptors. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including:
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Anticancer: As inhibitors of crucial enzymes like c-Met kinase.[4]
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Antibacterial: Forming the basis for new antimicrobial agents.[5][6]
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Antiviral and Anti-inflammatory: Showcasing a broad therapeutic potential.[7]
3-Bromo-1,6-naphthyridin-4-ol serves as a critical intermediate in the synthesis of more complex molecules. The bromo-substituent is a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, a cornerstone of modern drug discovery.
Molecular Structure and Physicochemical Properties
A crucial aspect of 3-Bromo-1,6-naphthyridin-4-ol is its existence in a tautomeric equilibrium between the enol form (4-ol) and the more stable keto form, 3-Bromo-1,6-naphthyridin-4(1H)-one. This equilibrium influences its reactivity, solubility, and interaction with biological targets.
Caption: Tautomeric equilibrium of the title compound.
Table 1: Core Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 3-Bromo-1,6-naphthyridin-4-ol | |
| Synonyms | 3-bromo-1H-1,6-naphthyridin-4-one | [8] |
| CAS Number | 53454-32-3 | [8] |
| Molecular Formula | C₈H₅BrN₂O | [8] |
| Molecular Weight | 225.04 g/mol | [8][9] |
| Predicted Density | 1.711 g/cm³ | [10] |
| Predicted Boiling Point | 452.5 °C | [10] |
| Predicted pKa | 11.13 | [10] |
| Predicted XLogP3 | 1.69 | [10] |
| Note: Predicted values are for the related isomer 3-bromo-1,6-naphthyridin-5(6H)-one and should be used as an estimation. |
Solubility Profile
The molecule possesses both polar and nonpolar characteristics. The hydroxyl/amide group and the two nitrogen atoms can participate in hydrogen bonding, suggesting solubility in polar protic solvents like alcohols. The aromatic core provides hydrophobic character. Based on the "like dissolves like" principle, solubility is expected to be moderate in polar aprotic solvents like DMSO and DMF, and limited in nonpolar solvents such as hexanes.[11]
Synthesis and Purification
While specific literature for the direct synthesis of 3-Bromo-1,6-naphthyridin-4-ol is sparse, a robust synthetic route can be proposed based on established methodologies for related naphthyridine cores. A logical approach involves the initial construction of the 1,6-naphthyridin-4-ol scaffold followed by regioselective bromination.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Regioselective Bromination (Illustrative)
This protocol describes the critical bromination step. The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it provides a low concentration of elemental bromine in situ, which helps to control the reaction and minimize over-bromination, thereby enhancing regioselectivity.
Objective: To regioselectively introduce a bromine atom at the C3 position of the 1,6-naphthyridin-4-ol core.
Materials:
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1,6-Naphthyridin-4-ol (1 equivalent)
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N-Bromosuccinimide (NBS) (1.1 equivalents)
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Solvent: Acetic Acid or N,N-Dimethylformamide (DMF)
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Round-bottom flask, magnetic stirrer, condenser
Procedure:
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Dissolution: Dissolve the 1,6-naphthyridin-4-ol starting material in the chosen solvent (e.g., acetic acid) in a round-bottom flask.
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Reagent Addition: Add NBS portion-wise to the stirred solution at room temperature. The portion-wise addition helps to control the exotherm and maintain selectivity.
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Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, pour the mixture into ice-water. The product will often precipitate out of the aqueous solution.
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Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove residual solvent and succinimide byproduct.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-Bromo-1,6-naphthyridin-4-ol.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structure confirmation. The following are the expected key features for 3-Bromo-1,6-naphthyridin-4-ol.
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¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the naphthyridine core. The proton at C5, being adjacent to a nitrogen atom, would likely appear as the most downfield singlet. A broad singlet, which disappears upon D₂O exchange, would be indicative of the O-H (enol form) or N-H (keto form) proton.
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¹³C NMR: The spectrum should display 8 distinct signals for the carbon atoms. The carbonyl carbon (C4) of the keto tautomer would be significantly downfield (approx. 160-170 ppm). The carbon atom bearing the bromine (C3) would be shielded relative to its unsubstituted counterpart.
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FT-IR: Key absorption bands would include a broad peak around 3400-3200 cm⁻¹ for the O-H or N-H stretching vibrations. A strong absorption band around 1650-1680 cm⁻¹ would confirm the presence of the C=O group of the predominant keto tautomer. Aromatic C=C and C=N stretching vibrations would appear in the 1600-1450 cm⁻¹ region.[12]
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and the (M+2)⁺ peak would have nearly equal intensities (approx. 1:1 ratio) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-1,6-naphthyridin-4-ol stems from its two primary reactive sites: the C3-bromo substituent and the C4-hydroxyl/keto group.
Caption: Major synthetic transformations of the title compound.
A. Reactions at the Bromine Atom
The C-Br bond is the most versatile site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This is a cornerstone of its utility in building libraries for structure-activity relationship (SAR) studies.
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Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups at the C3 position, enabling exploration of how different substituents in this region affect biological activity.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, attaching various primary or secondary amines to the C3 position. This is crucial for introducing functionalities that can act as hydrogen bond donors or improve solubility.
-
Heck and Sonogashira Couplings: These reactions can be used to install alkene and alkyne moieties, respectively, providing further structural diversity.
B. Reactions at the 4-Hydroxy/4-Oxo Group
The hydroxyl group and its tautomeric keto form offer additional handles for modification.
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O-Alkylation/Acylation: The hydroxyl group can be readily alkylated or acylated under basic conditions to produce ether or ester derivatives.
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Conversion to 4-Chloro Derivative: A pivotal transformation involves treating the compound with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃). This converts the 4-ol to a 4-chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing the introduction of amines, thiols, or alkoxides at the C4 position.
Conclusion
3-Bromo-1,6-naphthyridin-4-ol is a strategically important heterocyclic building block. Its chemical properties are defined by the keto-enol tautomerism and the dual reactivity conferred by the bromo and hydroxyl functionalities. A clear understanding of its synthesis, spectroscopic properties, and, most importantly, its reactivity pathways is essential for its effective utilization in research. The ability to leverage this compound in sophisticated cross-coupling and substitution reactions makes it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics based on the privileged 1,6-naphthyridine scaffold.
References
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Al-Tel, T. H. (2012). Synthesis, Reactions, and Biological Activity of Benzo[h][7][10]naphthyridine Derivatives. Journal of Chemistry, 2013, 1-13.
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